7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine
Description
This compound is a heterocyclic molecule featuring a purine core substituted with a methyl group at position 7 and a piperazine-linked 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety at position 4. Its structural complexity arises from the fusion of triazolo-pyridazine and purine systems, which are known for their roles in modulating biological targets such as kinases and RNA-binding proteins .
Properties
IUPAC Name |
3-methyl-6-[4-(7-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-11-20-21-12-3-4-13(22-26(11)12)24-5-7-25(8-6-24)16-14-15(17-9-18-16)19-10-23(14)2/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABIUBJIKKDOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique triazolo and pyridazine moieties, which contribute to its pharmacological properties.
- Molecular Formula : C₁₃H₁₈N₈
- Molecular Weight : 350.38 g/mol
- CAS Number : 2548986-92-9
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of antiparasitic effects against Cryptosporidium parvum, a pathogen responsible for cryptosporidiosis. Preliminary studies suggest that derivatives of triazolo[4,3-b]pyridazine exhibit significant activity against this parasite.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance its biological efficacy. Research has shown that modifications to the triazolo and piperazine components can significantly affect the compound's potency and selectivity.
Table 1: Structure-Activity Relationships
| Compound | EC50 (µM) | Comments |
|---|---|---|
| SLU-2633 (Parent) | 0.17 | Potent against C. parvum |
| 7-methyl derivative | 2.1 | Modestly potent; oral efficacy in models |
| Optimized analog (2a) | 0.017 | Improved potency; reduced hERG channel affinity |
Pharmacological Studies
A study published in Nature highlighted the biological activity of compounds related to the triazolopyridazine framework. The most potent analogs demonstrated significant in vitro efficacy against C. parvum, with a notable reduction in cytotoxicity compared to earlier compounds.
Case Study 1: Efficacy Against Cryptosporidiosis
In a series of experiments involving murine models infected with C. parvum, the optimized analogs of the parent compound were administered at varying dosages. Results indicated that compounds with enhanced selectivity profiles exhibited higher survival rates and reduced parasite loads compared to controls.
Case Study 2: Cardiovascular Safety Profile
Another critical aspect of evaluating the biological activity of these compounds is their safety profile concerning cardiovascular effects, particularly regarding hERG channel inhibition. While initial analogs showed promising antiparasitic activity, their potential cardiotoxicity necessitated further optimization.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Core Structural Variations
The compound’s purine core distinguishes it from pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo-pyrimidines (e.g., compounds 2, 3, 6–11 in ), which exhibit different electronic and steric properties due to their fused pyrimidine systems.
Table 1: Core Structure Comparison
Piperazine/Piperidine Substitutions
The piperazine linker in the target compound contrasts with piperidine derivatives in analogs like AZD5153 (). Piperazine’s flexibility and nitrogen-rich structure may enhance solubility and binding to polar targets, whereas piperidine-containing compounds (e.g., AZD5153) are optimized for BET protein binding via hydrophobic interactions . Similar piperazine-linked compounds in and (e.g., 7-(piperazin-1-yl)-pyrido-pyrimidinones) emphasize the importance of this moiety in improving pharmacokinetic properties .
Research Findings and Implications
- Pharmacological Potential: Piperazine-linked triazolo-pyridazines (e.g., ) are frequently patented for oncology applications, suggesting the target compound could be optimized for similar pathways .
- Limitations: Limited solubility data and in vivo studies are available for this compound, unlike well-characterized analogs like AZD5153 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
